molecular formula C11H11NO2 B1656995 5,7-Dimethoxyisoquinoline CAS No. 55087-24-6

5,7-Dimethoxyisoquinoline

Cat. No.: B1656995
CAS No.: 55087-24-6
M. Wt: 189.21 g/mol
InChI Key: FOUSFLIAJBTFQU-UHFFFAOYSA-N
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Description

5,7-Dimethoxyisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are commonly found in many natural products, including alkaloids. The 5,7-dimethoxy substitution pattern on the isoquinoline ring can significantly influence the compound’s chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert isoquinoline derivatives to their tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the isoquinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of isoquinoline, 5,7-dimethoxy- involves its interaction with various molecular targets and pathways. Additionally, these compounds can interact with ion channels and receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • 9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinoline

Uniqueness

5,7-Dimethoxyisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other isoquinoline derivatives, the 5,7-dimethoxy substitution can enhance its potential as a therapeutic agent and its utility in synthetic chemistry .

Properties

IUPAC Name

5,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUSFLIAJBTFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401381
Record name Isoquinoline, 5,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55087-24-6
Record name 5,7-Dimethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55087-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 5,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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